4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide
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Overview
Description
4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H23N3O5 It is characterized by the presence of a benzamide core substituted with a 4-methyl group and a hydrazinoethyl group linked to a 2,3,4-trimethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves the condensation of 4-methylbenzoyl chloride with 2-(2,3,4-trimethoxybenzylidene)hydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or toluene to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(4-pyridinylmethylene)hydrazino)ethyl)benzamide
Uniqueness
4-Methyl-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide is unique due to the presence of the 2,3,4-trimethoxybenzylidene moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
769148-48-3 |
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Molecular Formula |
C20H23N3O5 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-methyl-N-[2-oxo-2-[(2E)-2-[(2,3,4-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O5/c1-13-5-7-14(8-6-13)20(25)21-12-17(24)23-22-11-15-9-10-16(26-2)19(28-4)18(15)27-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
InChI Key |
DJWCDOYZFWSAOZ-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=C(C=C2)OC)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C(=C(C=C2)OC)OC)OC |
Origin of Product |
United States |
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